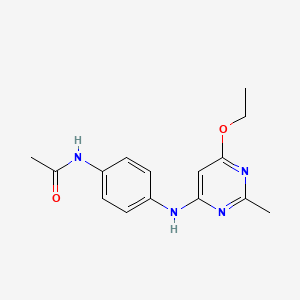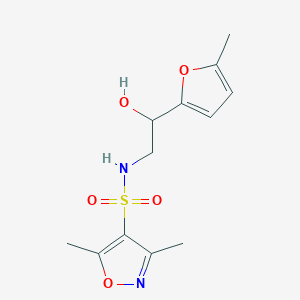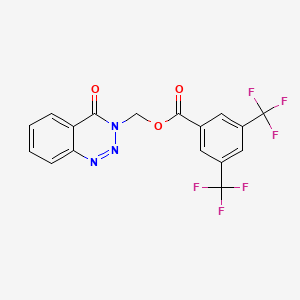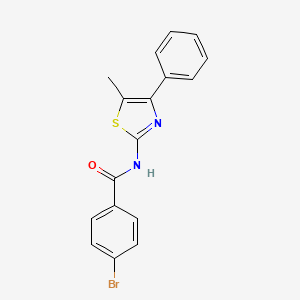
3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one, also known as 3-ADMTFQ, is an organic compound composed of nitrogen, oxygen, hydrogen, carbon, and fluorine atoms. It is a novel compound that has recently gained attention due to its potential applications in a variety of areas, including medicine, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields. This method leverages mild reaction conditions and exploits an exocyclic carboximidate intermediate, where the amide group acts both as an acid component and a reversible oxygen nucleophile, facilitating the reaction process (Desagoni Madhu et al., 2022).
Fluorescent Properties for Biomolecular Linking
2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines have been synthesized and demonstrated to possess highly fluorescent properties suitable for linking to biomolecules and biopolymers. The conversion of these compounds into reactive O-succinimide esters allows for easy reaction with amino groups of biomolecules, such as amino acids and aminosugars, offering a tool for biological labeling and imaging applications. These compounds exhibit pH-independent fluorescent properties and large Stokes shifts, albeit with a relatively low quantum yield (W. Stadlbauer et al., 2009).
Antiproliferative Activity Against Tumor Cell Lines
A study involving microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones showed these compounds exhibit good antiproliferative activity against several human tumor cell lines. This research highlights the potential of these compounds in developing new anticancer agents, with specific derivatives demonstrating significant efficacy and favorable in silico ADMET profiles (S. G. Patel et al., 2022).
Wirkmechanismus
Mode of Action
Given its structural similarity to other quinoline derivatives, it may interact with its targets through similar mechanisms .
Pharmacokinetics
It is soluble in dmso and dmf, which suggests that it may have good bioavailability . Its stability for at least 2 years when stored at +4°C indicates good shelf-life .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Its fluorescence properties (λex 358 nm, λem 490 nm in DMSO) suggest that it could be used in biological imaging applications .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, light, and moisture. The compound is stable for at least 2 years when stored at +4°C, and it should be protected from light and moisture .
Eigenschaften
IUPAC Name |
3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBZAFQRULOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)



![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)



![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)


![N-ethyl-N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2757638.png)
